3-Benzoylnaphtho[1,2-b]furan-4,5-dione
Description
Overview of Naphthoquinones and Furan-Fused Systems in Academic Research
Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914). They are characterized by a quinone moiety on a naphthalene framework and are widely distributed in nature, particularly in plants and microorganisms. researchgate.net In chemical biology, naphthoquinones are recognized for their diverse pharmacological effects. researchgate.netontosight.ai These compounds interact with biological systems primarily through two mechanisms: as prooxidants that generate reactive oxygen species (ROS) through redox cycling, and as electrophiles that form covalent bonds with biological nucleophiles, such as proteins and DNA. This reactivity underlies their broad spectrum of biological activities, which includes anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai
Furan-fused systems, particularly those integrated with other cyclic structures like benzo[b]furans, are also central to medicinal chemistry research. nih.gov The furan (B31954) nucleus is a versatile scaffold found in numerous bioactive compounds and is known to interact with a variety of biological receptors. nih.gov The fusion of a furan ring to other aromatic systems can significantly influence the molecule's electronic properties, planarity, and ability to engage in specific biological interactions. Researchers have extensively explored furan-fused derivatives for applications ranging from anticancer to antimicrobial agents. ontosight.ainih.gov The combination of naphthoquinone and furan motifs in a single molecular framework, creating naphthofuranquinones, often leads to synergistic or enhanced biological effects, making them a compelling subject of academic investigation. mdpi.comnih.gov
Significance of the Naphtho[1,2-b]furan-4,5-dione (B1211137) Core Structure in Chemical Biology
The Naphtho[1,2-b]furan-4,5-dione core is a specific arrangement of this fused system that has demonstrated notable potential in chemical biology. This ortho-quinone structure is a key feature that dictates its biological activity. ontosight.ainih.gov Compounds possessing this core have been investigated for a variety of therapeutic applications, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities. ontosight.aiontosight.ai
A significant area of research for this scaffold is in cancer therapy. Certain derivatives of the naphtho[1,2-b]furan-4,5-dione core have been identified as novel substrates for the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme. nih.gov NQO1 is overexpressed in many human solid tumors, and its ability to perform a two-electron reduction of quinones can be exploited for cancer-selective therapies. This enzymatic reduction can lead to the generation of cytotoxic ROS, selectively targeting cancer cells while sparing healthy tissue. nih.gov Furthermore, the core's ability to generate ROS upon illumination makes it a potential candidate for applications in photodynamic therapy (PDT). ontosight.ai The rigid, planar structure of the Naphtho[1,2-b]furan-4,5-dione core also makes it a valuable building block for synthesizing more complex molecules with potential uses in both medicine and materials science. ontosight.ai
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H6O3 | nih.gov |
| Molecular Weight | 198.17 g/mol | nih.gov |
| Topological Polar Surface Area | 47.3 Ų | nih.gov |
| Complexity | 310 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
Contextualizing 3-Benzoylnaphtho[1,2-b]furan-4,5-dione (Compound 5169131) within Current Research Paradigms
This compound, identified by PubChem Compound ID 5169131, represents a specific derivative within this promising class of molecules. While extensive, peer-reviewed studies focusing specifically on this compound are not yet prevalent in the scientific literature, its structure allows for contextualization within existing research paradigms. The compound's core is the Naphtho[1,2-b]furan-4,5-dione scaffold, which is known for its bioactivity. The key distinguishing feature is the benzoyl group attached at the 3-position of the furan ring.
In medicinal chemistry, the addition of substituent groups to a core scaffold is a primary strategy for modulating biological activity. A benzoyl group, consisting of a carbonyl group attached to a phenyl ring, can influence the parent molecule's properties in several ways. It can affect the molecule's steric profile, electronic distribution, and potential for hydrogen bonding, all of which can alter its binding affinity for biological targets.
Research on related 2- and 3-substituted Naphtho[1,2-b]furan-4,5-dione derivatives has shown that modifications at these positions are critical for activity. For example, studies on 2-substituted-3-methylnaphtho[1,2-b]furan-4,5-diones have demonstrated their potential as effective and selective substrates for the NQO1 enzyme in cancer cells. nih.gov It is plausible that Compound 5169131 could be investigated within similar paradigms. The benzoyl group could potentially serve as a key interaction moiety within an enzyme's active site, making it a candidate for screening in anticancer or enzyme inhibition assays. nih.govnih.gov Therefore, this compound stands as a candidate for future investigation, building upon the established biological significance of its core structure.
| Property | Value |
|---|---|
| Molecular Formula | C19H10O4 |
| Molecular Weight | 302.3 g/mol |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
Structure
3D Structure
Properties
Molecular Formula |
C19H10O4 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
3-benzoylbenzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C19H10O4/c20-16(11-6-2-1-3-7-11)14-10-23-19-13-9-5-4-8-12(13)17(21)18(22)15(14)19/h1-10H |
InChI Key |
WRIVUQGWNCNNGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=COC3=C2C(=O)C(=O)C4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=COC3=C2C(=O)C(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzoylnaphtho 1,2 B Furan 4,5 Dione and Analogues
Established Synthetic Routes to the Naphtho[1,2-b]furan-4,5-dione (B1211137) Skeleton
The construction of the naphtho[1,2-b]furan-4,5-dione framework can be achieved through several established synthetic routes, including efficient one-pot reactions and modern photochemical methods.
One-Pot Reaction Strategies
One-pot syntheses offer an efficient and atom-economical approach to complex molecules by combining multiple reaction steps in a single flask, thereby avoiding the isolation and purification of intermediates. A notable one-pot synthesis of the parent Naphtho[1,2-b]furan-4,5-dione (NFD) involves the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with chloroacetaldehyde (B151913). rsc.org This method is recognized for its efficiency in constructing the core structure. rsc.org
Another versatile one-pot strategy has been developed for the synthesis of Naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives, which are structural isomers of the target compound. nih.gov This approach involves the base-promoted reaction of 2,3-dichloro-1,4-naphthoquinone with various β-dicarbonyl compounds, resulting in a C,O-dialkylation to yield 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones in moderate to high yields. nih.govrsc.org The reaction conditions, including the choice of base and solvent, can be optimized to improve the yield. nih.gov
Furthermore, the reaction of alkyl 3-bromo-3-nitroacrylates with 2-hydroxynaphthalene-1,4-dione in the presence of potassium acetate (B1210297) provides a mixture of alkyl 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylates and alkyl 4,5-dioxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylates, demonstrating a one-pot approach to substituted derivatives of the Naphtho[1,2-b]furan-4,5-dione skeleton. nih.gov
| Starting Materials | Reagents | Product(s) | Yield | Reference |
| 2-hydroxy-1,4-naphthoquinone, chloroacetaldehyde | - | Naphtho[1,2-b]furan-4,5-dione | Efficient | rsc.org |
| 2,3-dichloro-1,4-naphthoquinone, β-dicarbonyl compounds | Base (e.g., K2CO3) | 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones | Moderate to High | nih.govrsc.org |
| Alkyl 3-bromo-3-nitroacrylates, 2-hydroxynaphthalene-1,4-dione | AcOK | Alkyl 4,5-dioxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylates and isomers | Up to 73% (total) | nih.gov |
Visible-Light-Mediated Cycloaddition Approaches for Naphtho[2,3-b]furan-4,9-diones
Visible-light-mediated photochemistry has emerged as a powerful and green tool in organic synthesis. A notable application is the [3+2] cycloaddition reaction for the synthesis of Naphtho[2,3-b]furan-4,9-diones. rsc.orgmdpi.comnih.gov This method involves the reaction of 2-hydroxy-1,4-naphthoquinones with alkynes or alkenes under irradiation with blue LEDs (460 nm) without the need for any metal catalysts, bases, or ligands. rsc.orgmdpi.comnih.gov
The proposed mechanism involves the photo-irradiation of 2-hydroxy-1,4-naphthoquinone, which generates tautomeric excited triplets. rsc.orgnih.gov These triplets react with an alkyne to form a 1,5-biradical intermediate. rsc.orgnih.gov Subsequent intramolecular [3+2] cyclization and air oxidation lead to the formation of the Naphtho[2,3-b]furan-4,9-dione product with excellent regioselectivity. rsc.orgnih.gov This protocol exhibits remarkable functional group tolerance, allowing for the synthesis of a variety of substituted derivatives. rsc.orgmdpi.comnih.gov
The reaction can also be extended to the use of styrenes as the alkene component, leading to the formation of dihydronaphtho[2,3-b]furan-4,9-diones. rsc.org The general procedure involves dissolving the reactants in acetonitrile (B52724) and irradiating the mixture for several hours. rsc.org
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| 2-hydroxy-1,4-naphthoquinone | Phenylacetylenes | Blue LEDs (460 nm), MeCN, 6h | Naphtho[2,3-b]furan-4,9-diones | rsc.orgnih.gov |
| 2-hydroxy-1,4-naphthoquinone | Styrenes | Blue LEDs (460 nm), MeCN, 6h | Dihydronaphtho[2,3-b]furan-4,9-diones | rsc.org |
Approaches for the Synthesis of 3-Benzoylnaphtho[1,2-b]furan-4,5-dione
One potential strategy could involve a Friedel-Crafts acylation of a suitable Naphtho[1,2-b]furan precursor. However, the reactivity and selectivity of such a reaction on the naphthofuranone system would need to be carefully controlled to achieve acylation at the desired 3-position of the furan (B31954) ring.
A more controlled approach could be adapted from the synthesis of 2-aroylbenzofurans. researchgate.net This would involve the synthesis of a suitable precursor, such as a 3-halonaphtho[1,2-b]furan-4,5-dione, followed by a metal-catalyzed cross-coupling reaction with a benzoylating agent.
Another potential route could be based on the synthesis of trifunctionalized naphtho[1,2-b]furans, which involves the construction of the furan and naphthalene (B1677914) rings in a stepwise manner from acyclic precursors. researchgate.net By choosing an appropriate starting diazo ene-yne-ketone with a benzoyl moiety, it might be possible to construct the target molecule.
Strategies for Derivatization of the Naphthofuranquinone System
The derivatization of the naphthofuranquinone system is crucial for exploring structure-activity relationships and developing new compounds with enhanced biological properties. A review of synthetic strategies for dihydronaphthofurans highlights several methods that could potentially be adapted for the derivatization of the fully aromatic naphthofuranquinone core.
These strategies include:
Base-catalyzed synthesis: Utilizing bases to promote condensation and cyclization reactions.
Metal-catalyzed reactions: Employing transition metals like palladium and rhodium to catalyze cross-coupling and cyclization reactions, allowing for the introduction of various substituents. nih.gov For instance, palladium-catalyzed reactions of vinylidene-naphthofuran derivatives with boronic acids have been used to introduce aryl groups. nih.gov
Acid-catalyzed reactions: Using acids to promote rearrangements and cyclizations. nih.gov
Specifically for the Naphtho[1,2-b]furan-4,5-dione skeleton, natural products isolated from sources like Senecio canescens include derivatives such as 3-hydroxynaphtho[1,2-b]furan-4,5-dione and 2-(2-hydroxypropan-2-yl)naphtho[1,2-b]furan-4,5-dione, indicating that functionalization at the furan ring is possible. Synthetic efforts can be directed towards introducing a variety of functional groups at these positions to create a library of novel compounds.
Emerging Electrochemical Synthesis Techniques for Furoquinones
Electrosynthesis is gaining recognition as a green and sustainable alternative to conventional synthetic methods, as it often avoids the use of harsh reagents and proceeds under mild conditions. nih.gov The electrochemical synthesis of furoquinones has been explored, demonstrating the potential of this technique for constructing these important heterocyclic compounds.
An environmentally friendly electrochemical method has been developed for the synthesis of benzofuranoquinone derivatives. nih.gov This method involves the electrochemical oxidation of catechols to generate o-benzoquinones, which then undergo a Michael addition reaction with 2-hydroxy-1,4-naphthoquinone to form the corresponding benzofuranoquinones. nih.gov The synthesis is carried out at a carbon rod electrode in aqueous solutions, offering a green route to these compounds. nih.gov
While a specific electrochemical synthesis of this compound has not been reported, the principles of electrosynthesis can be applied to develop new routes. For example, the electrochemical dimerization of 1,4-naphthoquinone (B94277) derivatives has been shown to be a convenient method for preparing 2,2'-bi-1,4-naphthoquinonyl derivatives, highlighting the potential of electrochemistry in forming C-C bonds in quinone systems. rsc.org Future research could focus on developing selective electrochemical methods for the functionalization and construction of the Naphtho[1,2-b]furan-4,5-dione skeleton.
Unveiling the Molecular Architecture of this compound: An In-depth Spectroscopic Analysis
The intricate molecular framework of this compound, a compound of interest in synthetic and medicinal chemistry, necessitates the use of advanced spectroscopic techniques for unambiguous structural confirmation. This article delves into the sophisticated application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy in the complete structural elucidation of this complex molecule. While specific experimental data for this compound is not extensively documented in publicly available literature, this analysis is based on established principles and data from closely related naphthofuran and benzoyl-substituted aromatic compounds.
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
The definitive identification of 3-Benzoylnaphtho[1,2-b]furan-4,5-dione relies on a synergistic approach, combining various spectroscopic methods to piece together its molecular puzzle. Each technique provides unique and complementary information, from the connectivity of atoms to the nature of functional groups and the precise molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for elucidating the carbon-hydrogen framework of this compound. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (such as COSY, HSQC, and HMBC) experiments, the precise assignment of each proton and carbon atom within the molecule can be achieved.
The ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to the protons of the naphthoquinone core, the furan (B31954) ring, and the benzoyl substituent. The aromatic protons of the naphthoquinone and benzoyl moieties would typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm, with their multiplicity and coupling constants providing crucial information about their substitution pattern. The proton on the furan ring is also expected in this aromatic region.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum would be characterized by several key resonances. The carbonyl carbons of the dione (B5365651) and the benzoyl group are expected to be the most downfield-shifted signals, typically appearing in the range of δ 170-195 ppm. The sp²-hybridized carbons of the aromatic rings and the furan moiety would resonate between δ 110 and 160 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Naphthoquinone Protons | 7.5 - 8.2 (m) | 125.0 - 135.0 |
| Furan Proton | 7.2 - 7.6 (s) | 115.0 - 150.0 |
| Benzoyl Protons | 7.4 - 7.9 (m) | 128.0 - 138.0 |
| Dione Carbonyls | - | 175.0 - 185.0 |
| Benzoyl Carbonyl | - | 190.0 - 195.0 |
*Note: The chemical shift values are estimates based on analogous structures and may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of this compound. By providing a highly accurate mass measurement, typically with a precision of less than 5 ppm, HRMS allows for the confident assignment of a unique molecular formula.
For this compound, with a chemical formula of C₁₉H₁₀O₄, the expected exact mass can be calculated. This experimental value, when compared to the theoretical mass, serves as definitive proof of the compound's elemental makeup. Techniques such as Electrospray Ionization (ESI) are commonly employed to generate the molecular ions for analysis.
Interactive Data Table: HRMS Data for Molecular Formula Confirmation
| Parameter | Value |
| Molecular Formula | C₁₉H₁₀O₄ |
| Calculated Exact Mass [M+H]⁺ | 303.0652 |
| Expected Experimental Mass [M+H]⁺ | ~303.0652 (within 5 ppm error) |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its carbonyl groups. The two carbonyl groups of the naphthoquinone moiety are expected to exhibit stretching vibrations in the region of 1650-1680 cm⁻¹. The carbonyl group of the benzoyl substituent, being part of a ketone, would likely appear at a slightly different frequency, typically in the range of 1640-1670 cm⁻¹. Additionally, the C=C stretching vibrations of the aromatic rings and the furan ring would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the furan ether linkage would also give rise to a characteristic band, usually around 1000-1300 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound *
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Naphthoquinone C=O | Stretching | 1650 - 1680 |
| Benzoyl C=O | Stretching | 1640 - 1670 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Furan C-O-C | Stretching | 1000 - 1300 |
*Note: The absorption ranges are based on typical values for these functional groups in similar chemical environments. researchgate.net
Mechanistic Chemical Biology of 3 Benzoylnaphtho 1,2 B Furan 4,5 Dione As a Cell Cycle Regulator
Inhibition of Cell Division Cycle 25 (Cdc25) Dual-Specificity Phosphatases
The primary mechanism through which 3-Benzoylnaphtho[1,2-b]furan-4,5-dione is understood to exert its effects on the cell cycle is through the inhibition of Cdc25 phosphatases. These enzymes are responsible for activating cyclin-dependent kinases (CDKs) by removing inhibitory phosphate (B84403) groups, thereby driving the cell from one phase of the cell cycle to the next. The inhibition of Cdc25 leads to the arrest of the cell cycle, preventing cellular proliferation. Quinone-containing compounds, in general, are known to inhibit all three isoforms of Cdc25. nih.gov The mechanism of inhibition by quinone derivatives can occur through several means, including reversible inhibition, irreversible modification of the catalytic cysteine residue, or through the generation of reactive oxygen species (ROS) that oxidize this critical cysteine. nih.gov
Research has demonstrated that this compound exhibits inhibitory activity against all three major isoforms of the Cdc25 phosphatase family: Cdc25A, Cdc25B, and Cdc25C. The potency of this inhibition, as measured by the half-maximal inhibitory concentration (IC50), varies between the isoforms, indicating a differential inhibition profile.
Specifically, the IC50 values have been determined as follows:
Cdc25A: 5.0 ± 0.1 µM
Cdc25B: 10.4 ± 0.1 µM
Cdc25C: 8.8 ± 0.1 µM nih.gov
These findings suggest that the compound is most potent against Cdc25A, the isoform primarily involved in the G1/S phase transition. nih.gov
| Cdc25 Isoform | IC50 (µM) |
|---|---|
| Cdc25A | 5.0 ± 0.1 |
| Cdc25B | 10.4 ± 0.1 |
| Cdc25C | 8.8 ± 0.1 |
While it is established that this compound inhibits Cdc25 phosphatases, detailed kinetic studies characterizing the specific nature of this inhibition (e.g., whether it is competitive, non-competitive, or uncompetitive, and its reversibility) for this particular compound are not extensively detailed in the available literature. For the broader class of quinone-based Cdc25 inhibitors, both reversible and irreversible mechanisms have been described. nih.gov For instance, some quinone derivatives are known to act as irreversible inhibitors by covalently modifying the catalytic cysteine in the active site of the enzyme. nih.gov Another proposed mechanism for some quinone inhibitors is competitive inhibition. nih.gov However, a definitive kinetic profile for this compound has not been specifically elucidated.
Modulation of Cell Cycle Progression
As a consequence of its inhibitory effect on Cdc25 phosphatases, this compound is expected to modulate the progression of the cell cycle. By preventing the activation of CDKs, the compound can induce arrests at critical checkpoints.
Inhibition of Cdc25A, the primary target for G1/S transition, would lead to the accumulation of cells in the G1 phase and prevent their entry into the S phase. nih.gov While the potent inhibition of Cdc25A by this compound strongly suggests an induction of G1/S phase arrest, specific experimental studies detailing this effect for this compound are not available. Other Cdc25 inhibitors with a similar quinone structure have been shown to cause cell cycle arrest at this checkpoint. nih.gov
Cdc25B and Cdc25C are the key regulators of the G2/M transition, activating the Cdk1/cyclin B complex to initiate mitosis. nih.gov The inhibition of these isoforms by this compound suggests that it would also be capable of inducing a G2/M phase arrest. This is a common mechanism for many Cdc25 inhibitors, which leads to a halt in cell division before mitosis. nih.gov However, direct experimental evidence and detailed research findings specifically demonstrating the induction of G2/M phase arrest by this compound are not described in the available scientific literature.
Interactions with Cellular Signaling Pathways
The broader family of naphtho[1,2-b]furan-4,5-diones has been shown to interact with various cellular signaling pathways. For instance, the parent compound, Naphtho[1,2-b]furan-4,5-dione (B1211137), has been found to disrupt the Janus kinase-2 (JAK2) pathway and inactivate the EGFR and PI3K/Akt signaling pathways. nih.govnih.gov It has also been shown to be involved with the p38 MAPK and NF-kappaB pathways. nih.gov However, specific studies detailing the interactions of this compound with these or other cellular signaling pathways have not been reported. Therefore, the precise signaling cascade modulated by the 3-benzoyl derivative remains to be elucidated.
Activation of Mitogen-Activated Protein Kinases (MAPKs): JNK and ERK Signaling
There is currently no available scientific literature detailing the specific effects of Naphtho[1,2-b]furan-4,5-dione on the JNK and ERK signaling pathways.
Influence on Epidermal Growth Factor Receptor (EGFR)/PI3K/Akt Signaling Cascade
Research has shown that Naphtho[1,2-b]furan-4,5-dione (NFD) can influence the EGFR/PI3K/Akt signaling cascade in human lung adenocarcinoma A549 cells. nih.gov Studies indicate that NFD inhibits the phosphorylation of EGFR, which is a critical step in the activation of this pathway. nih.gov This inhibition leads to a cascade of downstream effects.
The inactivation of EGFR by NFD subsequently affects the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation. nih.gov Experimental data has demonstrated that treatment with NFD leads to a reduction in the activation of PI3K/Akt. nih.gov
The downstream targets of the Akt signaling pathway are also impacted by NFD treatment. A decrease in the levels of phospho-glycogen synthase kinase-3beta (p-GSK-3beta), GSK-3beta, forkhead transcription factor (FKHR), and cyclin D1 has been observed. nih.gov Furthermore, NFD treatment has been associated with the inactivation of nuclear factor-kappaB (NF-κB) and the modulation of IκKα/β and IκBα. nih.gov
The anti-apoptotic proteins are also affected, with an up-regulation of Bad and Bax, and a down-regulation of phospho-Bad, Bcl-2, survivin, and XIAP. nih.gov These changes in protein levels are indicative of an induction of apoptosis. Additionally, NFD treatment has been found to disrupt the mitochondrial membrane potential, leading to the release of mitochondrial cytochrome c and the activation of both caspase-9 and caspase-3, further supporting its role in promoting programmed cell death. nih.gov
These findings suggest that the EGFR and PI3K/Akt signaling pathways are significant in the NFD-induced apoptosis of A549 cells. nih.gov
Table 1: Effects of Naphtho[1,2-b]furan-4,5-dione on Key Proteins in the EGFR/PI3K/Akt Signaling Pathway in A549 Cells nih.gov
| Protein/Target | Effect of NFD Treatment |
| EGFR Phosphorylation | Inhibited |
| PI3K/Akt Activation | Inhibited |
| p-GSK-3beta | Reduced |
| GSK-3beta | Reduced |
| FKHR | Reduced |
| Cyclin D1 | Reduced |
| NF-κB | Inactivated |
| IκKα/β and IκBα | Modulated |
| Bad and Bax | Up-regulated |
| Phospho-Bad | Down-regulated |
| Bcl-2 | Down-regulated |
| Survivin | Down-regulated |
| XIAP | Down-regulated |
| Mitochondrial Membrane Potential | Disrupted |
| Cytochrome c | Released from mitochondria |
| Caspase-9 | Activated |
| Caspase-3 | Activated |
Molecular Basis of Biological Activity: Linking Structure to Mechanism
There is currently no available scientific literature specifically detailing the molecular basis of biological activity and the structure-activity relationship for "this compound". Research on other derivatives, such as naphtho[1,2-b]furan-2-carboxamides, has been conducted to explore their structure-activity relationships as antagonists for the melanin-concentrating hormone receptor 1, but these findings are not directly applicable to the compound . nih.gov
Structure Activity Relationship Sar and Derivatization Studies for Enhanced Biological Functionality
Systematic Structural Modifications of the Naphtho[1,2-b]furan-4,5-dione (B1211137) Scaffold
The core structure of naphtho[1,2-b]furan-4,5-dione is synthesized from the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with reagents like chloroacetaldehyde (B151913) in a one-pot reaction. nih.gov This foundational scaffold provides a versatile template for a wide range of structural modifications aimed at optimizing biological activity. Synthetic strategies for the broader class of naphthofuranquinones, including the isomeric naphtho[2,3-b]furan-4,9-diones, often involve the condensation of a 2-hydroxy-1,4-naphthoquinone precursor with various reactants to construct the furan (B31954) ring. nih.govbeilstein-journals.orgrsc.org
Systematic modifications generally focus on several key areas of the molecule:
Substitution on the Furan Ring: The furan portion of the molecule is a primary site for modification. Introducing different substituents at the C2 and C3 positions can significantly influence the compound's interaction with its biological target. For instance, the introduction of a benzoyl group at the C3 position has been identified as a critical modification for conferring potent inhibitory activity against specific enzymes. nih.gov
Substitution on the Naphthoquinone Ring: The aromatic naphthoquinone system offers multiple positions for substitution. The addition of electron-withdrawing or electron-donating groups, such as chloro or methoxy (B1213986) groups, can alter the electronic properties of the quinone system, which is often crucial for its reactivity and biological function. nih.gov For example, in related 2,3-dihydro-naphtho-[1,2-b]furan derivatives, introducing a chloro group at the C5 position of the naphthofuran ring was explored to develop novel anticancer agents. nih.gov
Modification of the Quinone Moiety: The dione (B5365651) functionality is a hallmark of this class of compounds and is central to their mechanism of action, which can involve redox cycling and the generation of reactive oxygen species. nih.gov Modifications here are less common but can be explored to fine-tune reactivity.
These synthetic explorations allow for the creation of a diverse library of derivatives, enabling detailed investigation into how specific structural features correlate with biological outcomes.
Impact of Substituent Effects on Cdc25 Inhibitory Potency and Selectivity
Cell division cycle 25 (Cdc25) phosphatases are key regulators of the cell cycle and are considered important targets for anticancer drug development due to their overexpression in many human cancers. nih.govresearchgate.net Naphthoquinones have been extensively studied as Cdc25 inhibitors. nih.govresearchgate.net The parent compound for many of these inhibitors, menadione (B1676200) (Vitamin K3), shows inhibitory activity against Cdc25 isoforms. nih.gov
A pivotal finding in the SAR of this class is the significant impact of the substituent at the C3 position of the naphtho[1,2-b]furan-4,5-dione core. The introduction of a benzoyl group at this position leads to 3-Benzoylnaphtho[1,2-b]furan-4,5-dione , a compound that demonstrates selective and potent inhibition of Cdc25 phosphatases. nih.gov This specific substitution appears crucial for the molecule's ability to effectively bind to and inhibit the enzyme. Research has shown that this compound exhibits inhibitory activity in the low micromolar range against the three human isoforms of the enzyme: Cdc25A, Cdc25B, and Cdc25C. nih.gov
The data below highlights the inhibitory potency of this compound against these isoforms.
Table 1: Inhibitory Potency (IC₅₀) of this compound against Cdc25 Isoforms
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | Cdc25A | 5 - 10.5 | nih.gov |
| Cdc25B | 5 - 10.5 | nih.gov | |
| Cdc25C | 5 - 10.5 | nih.gov |
The selectivity profile across the different Cdc25 isoforms is a critical aspect of inhibitor development. While this compound shows activity against all three, further derivatization could potentially fine-tune its selectivity for a specific isoform, which may lead to more targeted therapeutic effects and a reduction in off-target toxicities. nih.gov
Development of Novel Naphthofuranquinone Derivatives with Targeted Biological Activities
Beyond Cdc25 inhibition, research into naphthofuranquinone derivatives has revealed a broad spectrum of targeted biological activities. The parent compound, Naphtho[1,2-b]furan-4,5-dione (NFD) , has been shown to possess significant anti-carcinogenic effects, particularly against human breast cancer cells (MDA-MB-231). nih.gov
Detailed studies have elucidated the specific molecular pathways through which NFD exerts its effects. It has been found to:
Induce S-phase Arrest: NFD halts the proliferation of cancer cells by arresting them in the S-phase of the cell cycle. This is associated with a significant decrease in the protein expression of key cell cycle regulators, including cyclin A, cyclin B, and cyclin-dependent kinase 2 (Cdk2). nih.gov
Trigger Apoptosis: NFD induces programmed cell death (apoptosis), which is characterized by the externalization of phosphatidylserine (B164497) and the activation of caspases. nih.gov The apoptotic mechanism involves the modulation of Bcl-2 family proteins, leading to an up-regulation of the pro-apoptotic protein Bad and down-regulation of anti-apoptotic proteins like Bcl-2 and Bcl-X(L). This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of the caspase cascade (caspase-9 and caspase-3). nih.gov
Activate Signaling Pathways: The anticancer effects of NFD are mediated through the activation of specific stress-activated protein kinase pathways. It activates c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). The use of specific inhibitors for these pathways confirmed their crucial role in mediating the NFD-induced S-phase arrest and apoptosis. nih.gov
The development of novel derivatives extends to other biological targets as well. For example, modifying the scaffold has led to compounds that act as inhibitors of NF-κB, a protein complex that controls transcription of DNA and is implicated in cancer and inflammatory diseases. nih.gov The strategic design of 2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs, for instance, has produced compounds with potent cytotoxicity against various cancer cell lines and inhibitory activity against NF-κB. nih.gov These findings underscore the versatility of the naphtho[1,2-b]furan-4,5-dione scaffold as a template for developing novel agents with precisely targeted biological functions.
Future Directions and Research Perspectives in Naphthofuranquinone Chemical Biology
Advancements in Synthetic Methodologies for Complex Naphthofuranquinones
The synthesis of complex naphthofuranquinones is a critical area for advancement to enable the exploration of their structure-activity relationships. While numerous methods exist for the synthesis of naphthoquinone derivatives, the construction of the furan (B31954) ring and the introduction of diverse substituents present ongoing challenges. eurekaselect.com
Recent synthetic strategies for related naphtho[2,3-b]furan-4,9-diones have utilized visible-light-mediated [3+2] cycloaddition reactions. mdpi.comnih.gov This environmentally friendly approach allows for the efficient synthesis of a variety of derivatives in good yields and with high regioselectivity. mdpi.comnih.gov One proposed mechanism for this photochemical reaction involves the irradiation of 2-hydroxy-1,4-naphthoquinone (B1674593) to generate a tautomeric excited triplet, which then reacts with an alkyne to form a 1,5-biradical intermediate. mdpi.com Subsequent intramolecular cyclization and air oxidation yield the final naphtho[2,3-b]furan-4,9-dione (B1206112) product. mdpi.com
Another versatile one-pot synthesis of naphtho[2,3-b]furan-4,9-dione derivatives involves the C,O-dialkylation of β-dicarbonyl compounds with 2,3-dichloro-1,4-naphthoquinones. researchgate.net This base-promoted reaction provides a straightforward route to 2,3-disubstituted naphthofuranquinones in moderate to high yields. researchgate.net
Future advancements in this area could focus on adapting these and other modern synthetic methods, such as transition-metal catalysis and C-H activation, to the specific synthesis of 3-substituted naphtho[1,2-b]furan-4,5-diones. The development of stereoselective synthetic routes will also be crucial for investigating the biological importance of chirality in this class of compounds.
Table 1: Comparison of Synthetic Methodologies for Naphthofuranquinones
| Methodology | Starting Materials | Conditions | Advantages |
| Visible-Light-Mediated [3+2] Cycloaddition | 2-hydroxy-1,4-naphthoquinone, alkyne/alkene | Visible blue LEDs, acetonitrile (B52724) | Environmentally friendly, high regioselectivity, good yields |
| One-Pot C,O-Dialkylation | 2,3-dichloro-1,4-naphthoquinone, β-dicarbonyl compound | Base-promoted (e.g., K2CO3), acetonitrile/acetone | Simple procedure, good yields, versatile for 2,3-disubstitution |
| Acid-Catalyzed Cyclization | 2-hydroxy-3-allyl-naphthoquinone | Sulfuric acid | Direct cyclization to form the furan ring |
Integrating Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools for predicting the properties and biological activities of novel compounds, thereby guiding synthetic efforts and biological screening. For complex molecules like 3-Benzoylnaphtho[1,2-b]furan-4,5-dione, computational approaches such as Density Functional Theory (DFT) can provide insights into their electronic structure, reactivity, and potential interactions with biological macromolecules. nih.gov
Conceptual DFT-based computational studies can be employed to determine the chemical reactivity and bioactivity of complex organic molecules. nih.gov These studies can aid in the virtual screening process and help identify molecules with the potential to act as useful drugs. nih.gov For instance, computational docking studies have been used to rationalize the metabolic rates of L-shaped ortho-quinone analogs, providing a basis for the development of optimized compounds. nih.gov
Future research should focus on developing and applying more sophisticated computational models to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel naphthofuranquinones. nih.gov The integration of machine learning and artificial intelligence with these computational models could further enhance their predictive power, enabling the in-silico design of compounds with improved efficacy and reduced off-target effects.
Elucidation of Broader Biological Target Engagement and Off-Target Effects
A comprehensive understanding of the biological targets of this compound and related compounds is essential for their development as therapeutic agents or research tools. The naphthoquinone scaffold is known to interact with various biological targets, often through redox cycling, which can lead to the generation of reactive oxygen species. eurekaselect.com
One potential target for naphthofuranquinones is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is overexpressed in many cancer cells. A study on 2-substituted 3-methylnaphtho[1,2-b]furan-4,5-diones, which are structurally related to the compound of interest, identified them as novel substrates for NQO1. nih.gov The antitumor activity of these compounds was found to be mediated by NQO1-dependent ROS production. nih.gov
The elucidation of on-target and off-target effects is a critical aspect of drug development. nih.govnih.gov Off-target interactions can lead to unexpected toxicities or provide opportunities for drug repurposing. nih.govnih.gov Future research should employ a combination of proteomics, genomics, and chemical biology approaches to identify the full spectrum of proteins that interact with this compound. This will not only clarify its mechanism of action but also help in anticipating potential side effects.
Table 2: Potential Biological Targets of Naphthofuranquinones
| Target Protein | Proposed Mechanism of Action | Therapeutic Relevance |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | NQO1-mediated redox cycling leading to ROS production | Cancer therapy |
Rational Design of Next-Generation Naphthofuranquinone Chemical Probes
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.govresearchgate.net The rational design of chemical probes based on the this compound scaffold could provide valuable tools for chemical biology research.
The design of a chemical probe typically involves the identification of a potent and selective inhibitor of the target protein, followed by the incorporation of a linker and a reporter tag (e.g., a fluorophore or an affinity tag) without compromising its biological activity. nih.gov The development of such probes requires a detailed understanding of the structure-activity relationship of the parent compound.
Future efforts in this area should focus on the rational design and synthesis of a library of this compound derivatives with varying substituents on the benzoyl and naphthofuran rings. nih.gov These derivatives can then be screened for their potency and selectivity against a panel of biological targets. The most promising candidates can be further derivatized to create chemical probes for target identification and validation studies. The development of photo-activatable or "clickable" probes would also be a significant advancement, allowing for more precise spatial and temporal control over target labeling.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Benzoylnaphtho[1,2-b]furan-4,5-dione derivatives?
- Methodological Answer : The synthesis typically involves a multi-step approach starting with lawsone (2-hydroxy-1,4-naphthoquinone). Allylation using allyl bromide forms an O-allyl intermediate, followed by Claisen rearrangement to generate allyl lawsone. Cyclization with Lewis acids (e.g., NbCl₅) yields the ortho-quinone core. Subsequent bromination with NBS/AIBN introduces reactive sites for functionalization, enabling substitution with phenols or amines to produce derivatives (e.g., 166a–e, 167a–e) .
Q. How are structural characterizations of these compounds performed?
- Methodological Answer : Comprehensive characterization relies on ¹H/¹³C NMR for elucidating proton and carbon environments, HRMS for molecular weight confirmation, and IR spectroscopy to identify functional groups (e.g., sulfonyl or carbonyl moieties). For example, derivatives like 7e–7g were confirmed via NMR chemical shifts (e.g., 7e: δ 7.8–7.2 ppm for aromatic protons) and HRMS data matching theoretical values .
Q. What in vitro assays are used to evaluate initial biological activity?
- Methodological Answer : Cytotoxicity is assessed using MTT assays against cancer cell lines (e.g., K562 leukemia, PC3 prostate cancer). Antibacterial activity is tested via minimum inhibitory concentration (MIC) assays against E. coli and S. aureus. For instance, sulfonyl derivatives (7a–g) showed MIC values ≤16 µg/mL against Gram-positive bacteria .
Advanced Research Questions
Q. How do substituents influence the cytotoxic activity of naphtho[1,2-b]furan-4,5-dione derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., pentafluorophenylsulfonyl in 7f) enhance cytotoxicity by increasing redox cycling, generating reactive oxygen species (ROS). Derivatives with bulky substituents (e.g., cyclohexylsulfonyl in 7g) exhibit reduced activity due to steric hindrance . For optimization, combinatorial libraries with varied substituents (e.g., bromoanilino groups) should be screened across multiple cell lines .
Q. What strategies resolve contradictions in apoptosis mechanisms (e.g., PI3K/AKT vs. topoisomerase II inhibition)?
- Methodological Answer : Mechanistic contradictions can be addressed via pathway-specific inhibitors (e.g., LY294002 for PI3K) and siRNA knockdowns to isolate signaling contributions. For example, naphtho[1,2-b]furan-4,5-dione induces apoptosis in oral squamous cell carcinoma by downregulating EGFR/PI3K/AKT, while in lung cancer, it targets topoisomerase II, causing DNA damage. Cross-validation using Western blotting (e.g., p-Akt, γH2AX) and comet assays clarifies context-dependent mechanisms .
Q. How can pharmacokinetic properties (e.g., lipophilicity) be optimized for in vivo efficacy?
- Methodological Answer : Chromatographic techniques (e.g., HPLC) measure logP values to assess lipophilicity. Hybridization with betulin-1,4-quinone improves bioavailability by balancing hydrophobicity. Computational modeling (e.g., DFT studies ) predicts binding affinities to serum proteins like HSA, critical for drug delivery .
Q. What experimental models validate antiviral activity against emerging pathogens?
- Methodological Answer : Derivatives inhibiting SARS-CoV-2 main protease (Mpro) are tested via fluorescence-based protease inhibition assays (IC₅₀ ≤1.9 µM). Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Mpro active sites) .
Data Contradiction and Validation
Q. How to address discrepancies in ROS-mediated vs. ROS-independent cytotoxicity?
- Methodological Answer : Use ROS scavengers (e.g., NAC) to determine if activity is ROS-dependent. In parallel, measure NAD(P)H:quinone oxidoreductase (NQO1) expression via qPCR, as NQO1-overexpressing cells are more sensitive to quinones. For example, 3-methyl derivatives act as NQO1 substrates, while sulfonyl derivatives may bypass ROS pathways .
Q. What in vivo models are suitable for studying anti-metastatic effects?
- Methodological Answer : Murine xenograft models (e.g., breast cancer MDA-MB-231) assess metastasis inhibition via IVIS imaging. Complement with transwell migration assays and MMP-9/zymography to quantify invasive potential. Studies show IL-6 trans-signaling blockade reduces myeloid-derived suppressor cell recruitment, limiting metastasis .
Methodological Best Practices
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclization steps .
- Biological Replication : Test compounds in ≥3 cell lines with triplicate technical replicates to ensure reproducibility .
- Data Reporting : Include IC₅₀/EC₅₀ values , selectivity indices (e.g., cancer vs. normal cells), and dose-response curves in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
